(3S,4R,6S)-3-(Aminomethyl)-1,4,6-trimethylpiperidin-2-one;dihydrochloride
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Overview
Description
(3S,4R,6S)-3-(Aminomethyl)-1,4,6-trimethylpiperidin-2-one;dihydrochloride is a synthetic organic compound with a complex stereochemistry. It is characterized by its piperidinone core, which is substituted with aminomethyl and trimethyl groups. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,6S)-3-(Aminomethyl)-1,4,6-trimethylpiperidin-2-one;dihydrochloride typically involves multiple steps, including the formation of the piperidinone ring and subsequent functionalization. Common synthetic routes may include:
Formation of Piperidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Aminomethyl Group: This can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,6S)-3-(Aminomethyl)-1,4,6-trimethylpiperidin-2-one;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted piperidinones.
Scientific Research Applications
(3S,4R,6S)-3-(Aminomethyl)-1,4,6-trimethylpiperidin-2-one;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R,6S)-3-(Aminomethyl)-1,4,6-trimethylpiperidin-2-one;dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4R,6S)-3-(Aminomethyl)-1,4,6-trimethylpiperidin-2-one: The non-dihydrochloride form of the compound.
(3S,4R,6S)-3-(Aminomethyl)-1,4,6-trimethylpiperidin-2-one;monohydrochloride: A similar compound with one hydrochloride group.
(3S,4R,6S)-3-(Aminomethyl)-1,4,6-trimethylpiperidin-2-one;trihydrochloride: A similar compound with three hydrochloride groups.
Uniqueness
The dihydrochloride form of (3S,4R,6S)-3-(Aminomethyl)-1,4,6-trimethylpiperidin-2-one is unique due to its specific stereochemistry and the presence of two hydrochloride groups. This can influence its solubility, stability, and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(3S,4R,6S)-3-(aminomethyl)-1,4,6-trimethylpiperidin-2-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-6-4-7(2)11(3)9(12)8(6)5-10;;/h6-8H,4-5,10H2,1-3H3;2*1H/t6-,7+,8-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOWYXLBLJSLBD-ZEQLNYICSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C(=O)C1CN)C)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N(C(=O)[C@@H]1CN)C)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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